![molecular formula C8H10N4O2S B8698468 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 286009-37-8](/img/structure/B8698468.png)
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine
描述
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired triazolopyrimidine derivatives.
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of triazolopyrimidines under mild conditions with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, can facilitate the separation and reuse of catalysts, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolopyrimidines to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to increased levels of cAMP and subsequent physiological effects . The compound may also interact with microtubules, affecting cellular processes such as cell division and signaling .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar “amino-nitro-amino” motifs.
Cycloheptathiophene-3-carboxamide derivatives: Structurally similar compounds with different biological targets and activities.
Uniqueness
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and scientific research.
属性
CAS 编号 |
286009-37-8 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC 名称 |
5,7-dimethyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4O2S/c1-5-4-6(2)12-7(9-5)10-8(11-12)15(3,13)14/h4H,1-3H3 |
InChI 键 |
KQMPPUWJGXCQMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
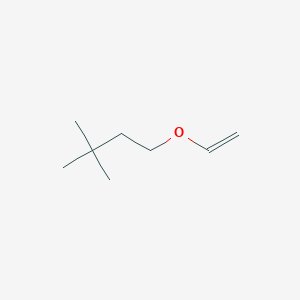
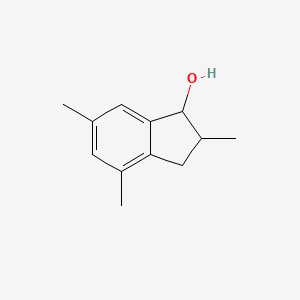
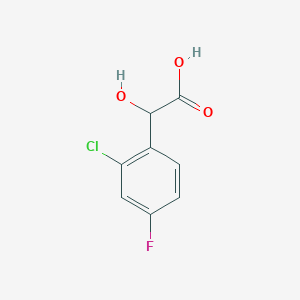
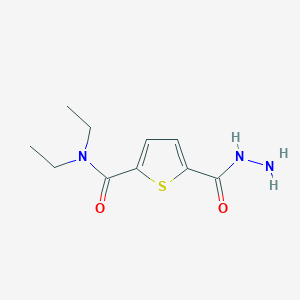
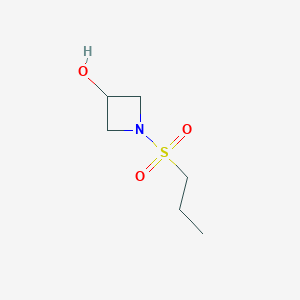
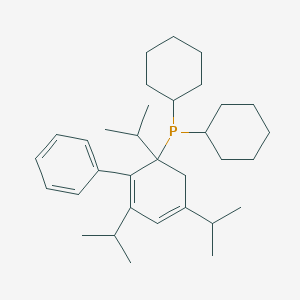
![1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8698453.png)
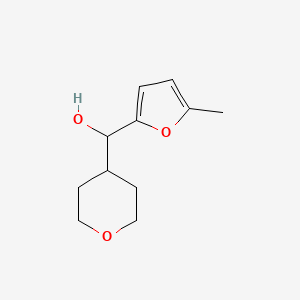
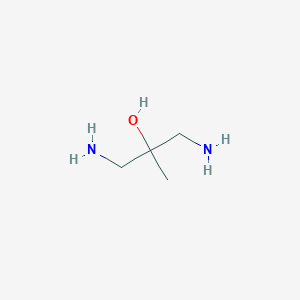
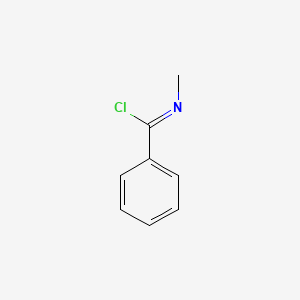
![3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE](/img/structure/B8698486.png)
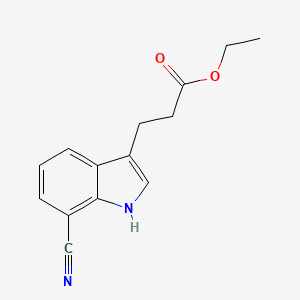

![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)
